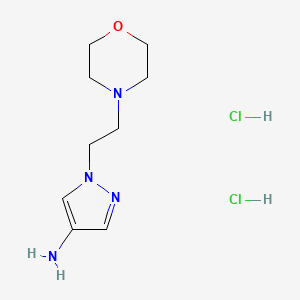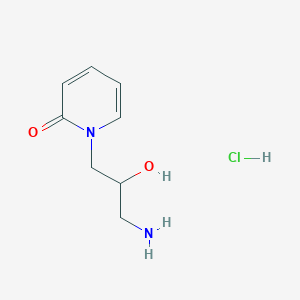
2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride can be achieved through reductive amination. This involves the condensation of a ketone or aldehyde containing a phenylethyl group with methanesulfonamide, followed by reduction with a reducing agent such as sodium borohydride (NaBH4). The reaction conditions typically include:
Temperature: Room temperature
Solvent: Organic solvents like alcohols or dimethylformamide (DMF)
Reagents: Methanesulfonamide, sodium borohydride
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.
化学反応の分析
Types of Reactions
2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including:
Reductive Amination: As mentioned, this is a key synthetic route for its preparation.
Substitution Reactions: The methanesulfonyl group (SO2CH3) can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amine group (NH2) can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4)
Oxidizing Agents: Hydrogen peroxide (H2O2)
Solvents: Alcohols, DMF
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive amination yields this compound, while oxidation of the amine group could yield corresponding nitroso or nitro compounds.
科学的研究の応用
2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other compounds, particularly PI3Kδ inhibitors.
Medicine: Research into cancer treatment, particularly targeting PI3Kδ pathways.
Industry: Potential use in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride is primarily related to its role as an intermediate in the synthesis of PI3Kδ inhibitors. PI3Kδ inhibitors work by selectively inhibiting the PI3Kδ enzyme, which is involved in cellular signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting this enzyme, PI3Kδ inhibitors can potentially reduce the growth and survival of cancer cells.
類似化合物との比較
Similar Compounds
- 2-Methanesulfonyl-2-phenylethan-1-amine hydrochloride
- N-(2-amino-1-phenylethyl)methanesulfonamide hydrochloride
Uniqueness
2-Methanesulfonyl-1-phenylethan-1-amine hydrochloride is unique due to its specific structure, which includes a methanesulfonyl group, a phenyl ring, and an amine group. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of PI3Kδ inhibitors.
特性
IUPAC Name |
2-methylsulfonyl-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-13(11,12)7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDKQADHUMHVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377778.png)




methanone hydrobromide](/img/structure/B1377783.png)
![5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1377784.png)

![3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1377790.png)



